molecular formula C24H28N2O3 B1504128 Valsartan impurity I CAS No. 443093-86-5

Valsartan impurity I

Cat. No.: B1504128
CAS No.: 443093-86-5
M. Wt: 392.5 g/mol
InChI Key: RPEKUWAESSKCLD-QHCPKHFHSA-N
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Description

Preparation Methods

The synthesis of 2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl derivative, followed by the introduction of the cyano group. The next steps involve the formation of the amide bond and the incorporation of the valine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

When compared to similar compounds, 2-(N-((2’-cyano-(1,1’-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid stands out due to its unique biphenyl structure and the presence of the cyano group. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEKUWAESSKCLD-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166820
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443093-86-5
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443093-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N-((2'-Cyano-(1,1'-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443093865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-((2'-CYANO-(1,1'-BIPHENYL)-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH72U7Q76E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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